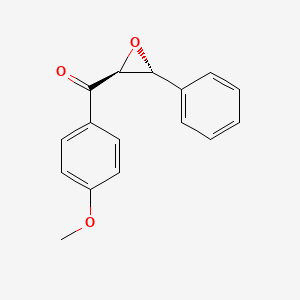
Unii-W8C978udal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanon, (4-Methoxyphenyl)((2S,3R)-3-Phenyl-2-oxiranyl)- ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Methoxyphenylgruppe und eine Oxiranyl-Gruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methanon, (4-Methoxyphenyl)((2S,3R)-3-Phenyl-2-oxiranyl)- beinhaltet typischerweise die Reaktion von 4-Methoxybenzaldehyd mit Phenylessigsäure in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen oft einen Temperaturbereich von 60-80 °C und eine Reaktionszeit von 4-6 Stunden. Das Produkt wird dann mittels Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion dieser Verbindung einen kontinuierlichen Prozess umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und fortschrittlichen Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC) kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Methanon, (4-Methoxyphenyl)((2S,3R)-3-Phenyl-2-oxiranyl)- durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.
Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen wie Halogene oder Amine substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Halogenierung kann unter kontrollierten Bedingungen mit Reagenzien wie Brom (Br₂) oder Chlor (Cl₂) erreicht werden.
Hauptsächlich gebildete Produkte
Oxidation: Ketone und Carbonsäuren.
Reduktion: Alkohole und Alkane.
Substitution: Halogenierte Derivate und Amin-substituierte Verbindungen.
Wissenschaftliche Forschungsanwendungen
Methanon, (4-Methoxyphenyl)((2S,3R)-3-Phenyl-2-oxiranyl)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Auf seine potenziellen therapeutischen Wirkungen erforscht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methanon, (4-Methoxyphenyl)((2S,3R)-3-Phenyl-2-oxiranyl)- beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann durch Hemmung bestimmter Enzyme oder Rezeptoren wirken, was zu einer Kaskade biochemischer Ereignisse führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of Methanone, (4-methoxyphenyl)((2S,3R)-3-phenyl-2-oxiranyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methanon, [(1R,2S,3R,4S)-3,4-bis(4-methoxyphenyl)-1,2-cyclobutanediyl]bis[phenyl-, rel- (9CI)]
- (4-Methoxyphenyl)[(2S,3R)-3-(2-nitrophenyl)-2-aziridinyl]methanon
Einzigartigkeit
Methanon, (4-Methoxyphenyl)((2S,3R)-3-Phenyl-2-oxiranyl)- ist aufgrund seiner spezifischen strukturellen Merkmale wie dem Vorhandensein einer Methoxyphenylgruppe und einer Oxiranyl-Gruppe einzigartig.
Eigenschaften
Molekularformel |
C16H14O3 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone |
InChI |
InChI=1S/C16H14O3/c1-18-13-9-7-11(8-10-13)14(17)16-15(19-16)12-5-3-2-4-6-12/h2-10,15-16H,1H3/t15-,16+/m0/s1 |
InChI-Schlüssel |
GAMOPGGZIQWBEM-JKSUJKDBSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)[C@@H]2[C@@H](O2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



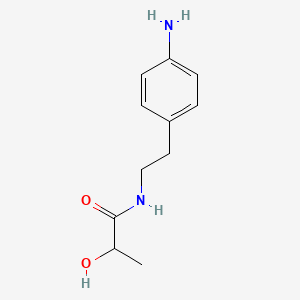

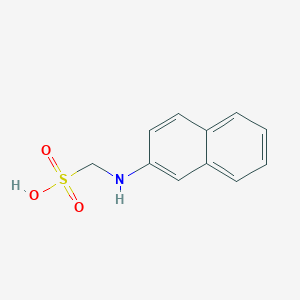
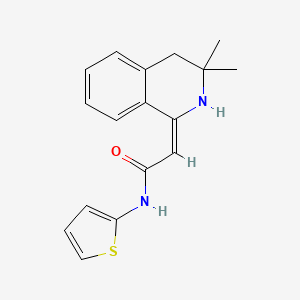




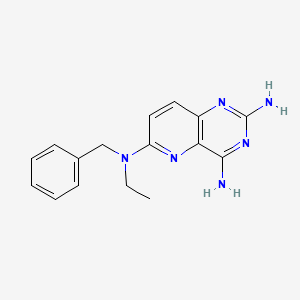
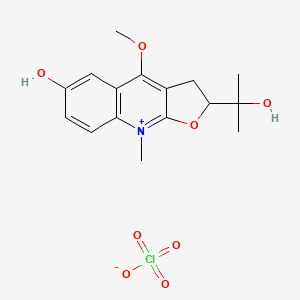
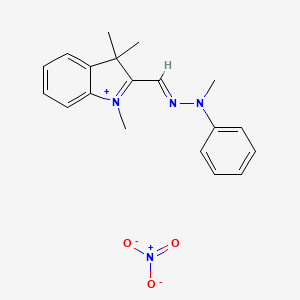
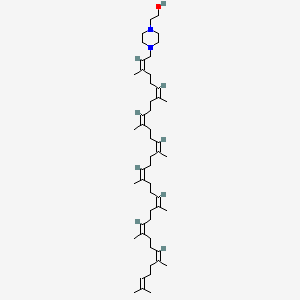
![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
